molecular formula C6H10Br2 B3263359 1,3-Dibromocyclohexane CAS No. 3725-17-5

1,3-Dibromocyclohexane

Cat. No. B3263359
CAS RN: 3725-17-5
M. Wt: 241.95 g/mol
InChI Key: IHAGUHVDXDPWCN-UHFFFAOYSA-N
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Description

1,3-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 . It has an average mass of 241.952 Da and a monoisotopic mass of 239.914917 Da .


Synthesis Analysis

The synthesis of 1,3-Dibromocyclohexane involves the reaction of cyclohexene with bromine . This reaction is an example of electrophilic addition . The bromine is polarized by the approaching π bond in the cyclohexene .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromocyclohexane consists of a cyclohexane ring with bromine atoms attached at the 1 and 3 positions . The structure can be analyzed using various spectroscopic methods .


Chemical Reactions Analysis

1,3-Dibromocyclohexane can undergo various reactions due to the presence of the bromine atoms. For example, it can participate in substitution reactions where the bromine atoms are replaced by other groups .

Scientific Research Applications

Conformational Studies

  • Conformational Analysis : The study of molecular structures like 1,3-dibromocyclohexane often involves conformational analysis. For example, research on 1-methyl-1-silacyclohexane using techniques such as gas electron diffraction and NMR spectroscopy revealed insights into molecular conformation and ring inversion, which are relevant for understanding similar compounds like 1,3-dibromocyclohexane (Arnason et al., 2002).

Environmental Impact and Analysis

  • Environmental Presence and Analysis : Compounds like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, which share structural similarities with 1,3-dibromocyclohexane, have been identified in environmental samples, such as in Arctic beluga. This research highlights the importance of analytical methods for detecting brominated compounds in the environment (Tomy et al., 2008).

Flame Retardancy

  • Flame Retardant Applications : Compounds structurally related to 1,3-dibromocyclohexane, like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, are used as flame retardants. Research into the structure and thermal stability of these isomers contributes to the understanding of how such compounds function and their potential environmental impacts (Arsenault et al., 2008).

Chemical Synthesis and Catalysis

  • Synthetic Applications in Organic Chemistry : Studies on related compounds, like the synthesis of cyclic triphosphenium bromide salts, involve reactions with 1,2-dibromocyclohexane. These methodologies are significant for the synthesis of various organometallic compounds, demonstrating the role of brominated cyclohexanes in organic synthesis (Norton et al., 2008).

Combustion and Fuel Research

  • Combustion and Pyrolysis Studies : Research on the combustion and pyrolysis of methylcyclohexane provides insights relevant to the thermal behavior of similar compounds like 1,3-dibromocyclohexane. Understanding these processes is crucial for the development of fuels and combustion models (Wang et al., 2014).

properties

IUPAC Name

1,3-dibromocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAGUHVDXDPWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromocyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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